methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXVBVKEXFMIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Hydroxy-2-Methylindole-3-Carbaldehyde
A solution of anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms the Vilsmeier reagent at 0–5°C. Adding 5-hydroxy-2-methylaniline to this reagent induces cyclization, yielding 5-hydroxy-2-methylindole-3-carbaldehyde . Key parameters include:
Oxidation to 5-Hydroxy-2-Methylindole-3-Carboxylic Acid
The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) may also be employed, though yields depend on the stability of the hydroxyl group under strong acidic conditions.
Esterification to Methyl Ester
The carboxylic acid is refluxed with methanol and concentrated sulfuric acid (H₂SO₄) for 4–6 hours, achieving near-quantitative esterification. For example, analogous procedures for ethyl esters report 96% yields , suggesting comparable efficiency for methyl derivatives.
Isatin-Based Carbon Translocation Strategy
A novel one-pot cascade method described by leverages isatins and dimethyl sulfoxide (DMSO) to construct indole-3-carboxylic acids. While the original work focuses on unsubstituted indoles, adapting this approach for 5-hydroxy-2-methylisatin could streamline synthesis.
Synthesis of 5-Hydroxy-2-Methylisatin
5-Hydroxy-2-methylaniline undergoes Sandmeyer reaction with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isatin. This step requires careful pH control to avoid premature decomposition.
Carbon Translocation and Ring Closure
Heating 5-hydroxy-2-methylisatin with DMSO at 100–120°C induces a cascade reaction:
Esterification
The acid is esterified using diazomethane (CH₂N₂) or methanol/H₂SO₄ , with the latter being safer and more scalable.
Fischer Indole Synthesis
The Fischer indole synthesis offers a classical route to indoles, though regioselectivity challenges arise with substituted phenylhydrazines.
Preparation of 4-Hydroxy-3-Methylphenylhydrazine
4-Hydroxy-3-methylaniline is diazotized with NaNO₂/HCl and reduced with SnCl₂ to form the hydrazine derivative.
Cyclization with Ethyl Pyruvate
Reacting the hydrazine with ethyl pyruvate in acetic acid under reflux forms methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate directly. However, competing side reactions reduce yields (~40–50%), necessitating chromatographic purification.
Madelung Cyclization
The Madelung method enables indole formation from o-toluidine derivatives and β-keto esters under strongly basic conditions.
Reaction of 5-Hydroxy-2-Methylphenylamine with Ethyl Acetoacetate
Heating 5-hydroxy-2-methylphenylamine with ethyl acetoacetate in sodium ethoxide at 150–160°C induces cyclization. Acidic workup liberates the carboxylic acid, which is subsequently esterified. While efficient, high temperatures may degrade the hydroxyl group, requiring protective groups like benzyl ethers .
Comparative Analysis of Methodologies
Emerging Techniques and Optimization Strategies
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation enhances the efficiency of Vilsmeier-Haack and esterification steps. Preliminary studies show 20–30% time reduction without compromising yields.
Enzymatic Esterification
Lipase-catalyzed esterification of 5-hydroxy-2-methylindole-3-carboxylic acid in non-aqueous media offers a greener alternative to acid catalysis, though substrate solubility remains a challenge.
Protective Group Strategies
Protecting the 5-hydroxy group as a trimethylsilyl (TMS) ether during oxidation prevents unwanted side reactions, improving overall yields to 85–90% .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate serves as a crucial precursor in the synthesis of complex indole derivatives. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It can undergo reactions such as oxidation, reduction, and electrophilic substitution to yield a variety of products.
Table 1: Common Reactions Involving this compound
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Electrophilic Substitution | Bromine or Chlorine gas | Halogenated indole derivatives |
Biological Applications
Antiviral and Anticancer Properties
Research has indicated that this compound exhibits potential antiviral properties, particularly against viruses such as Hepatitis B and HIV. A study highlighted its role in the development of new therapeutic agents targeting viral infections, emphasizing its efficacy in inhibiting viral replication mechanisms .
Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes, such as 5-lipoxygenase, which is implicated in inflammatory responses. This inhibition can lead to reduced inflammation and potential therapeutic effects in various diseases .
Case Study: Antiviral Activity
In a study assessing the antiviral efficacy of indole derivatives, this compound was found to significantly inhibit the replication of Hepatitis B virus in vitro, showcasing its potential as a lead compound for further drug development .
Medicinal Chemistry
Development of Therapeutic Agents
The compound has been investigated for its role in synthesizing new drugs aimed at treating cancer and viral infections. Its structural features allow for modifications that enhance biological activity while minimizing toxicity.
Table 2: Summary of Medicinal Applications
| Application Area | Target Diseases | Notable Findings |
|---|---|---|
| Antiviral | Hepatitis B, HIV | Significant inhibition of viral replication |
| Anticancer | Various cancers | Potential lead compound for EZH2 inhibitors |
Industrial Applications
Pharmaceuticals and Agrochemicals
this compound is utilized in the pharmaceutical industry for synthesizing various drugs. Its derivatives are also explored for use in agrochemicals due to their biological activity against pests and pathogens.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets effectively, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position Variations
A. 5-Hydroxy vs. 6-Hydroxy Substitution
- Methyl 6-hydroxy-1H-indole-3-carboxylate (CAS: 15574-49-9) shares the same ester group at position 3 but has a hydroxy group at position 6 instead of 4.
- Impact : The 5-hydroxy derivative participates in stronger intramolecular hydrogen bonds with the ester carbonyl group, enhancing stability in polar solvents compared to the 6-hydroxy analog .
B. 2-Methyl vs. 1-Substituted Derivatives
- Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS: 172595-68-5) introduces a methyl group at position 1. This substitution increases steric hindrance near the indole nitrogen, reducing nucleophilic reactivity at N1 .
- Impact : The target compound’s lack of a substituent at N1 improves its solubility in aqueous media compared to N1-alkylated analogs .
Functional Group Modifications
A. Hydroxy vs. Methoxy at Position 5
- Methyl 5-methoxy-1H-indole-3-carboxylate (CAS: 172595-68-5) replaces the hydroxy group with a methoxy moiety. The methoxy group is less polar and cannot act as a hydrogen bond donor.
- Impact: The 5-hydroxy derivative exhibits higher solubility in protic solvents (e.g., ethanol:water mixtures) and enhanced bioavailability due to improved hydrogen-bonding interactions .
B. Ester Chain Length Variations
- Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS: 54436-15-6) and ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (CAS: 17826-14-1) feature bulkier ester groups.
- Molecular Weight : The target compound (MW: 205.21) is lighter than the ethyl (MW: 261.32) and isopropyl (MW: 233.26) analogs .
- Lipophilicity : The methyl ester’s shorter chain reduces lipophilicity (logP ~1.8) compared to ethyl (logP ~2.5) and isopropyl (logP ~3.0) derivatives, affecting membrane permeability .
Physicochemical Data
Biological Activity
Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (MHMIC) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of MHMIC, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MHMIC has the following chemical structure:
- Chemical Formula: C10H11NO3
- Molecular Weight: 193.20 g/mol
- CAS Number: 686747-51-3
The presence of both a hydroxy group at the 5-position and a methyl group at the 2-position enhances its reactivity and biological properties, making it a valuable compound for research.
MHMIC exhibits its biological effects through various mechanisms:
- Enzyme Inhibition: It has been shown to inhibit enzymes such as 5-lipoxygenase , which is involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Antiproliferative Activity: MHMIC has demonstrated antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism includes interference with cell cycle progression and induction of apoptosis .
- Antimicrobial Properties: Preliminary studies indicate that MHMIC possesses antimicrobial activity, potentially useful for developing new antibiotics.
Anticancer Activity
Research indicates that MHMIC exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The half-maximal inhibitory concentration (IC50) values are critical for understanding its potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MHMIC | MCF-7 | 4.7 |
| MHMIC | K562 | 52.6 |
These results highlight MHMIC's potential as a lead compound in cancer therapy, particularly due to its selective toxicity towards malignant cells while sparing normal cells .
Antimicrobial Activity
MHMIC has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Antitumor Activity:
A study conducted on indole derivatives, including MHMIC, demonstrated that these compounds could reduce tumor growth in vivo models. The study reported significant reductions in tumor size when treated with MHMIC compared to control groups . -
Evaluation of Cytotoxic Effects:
Another investigation focused on the cytotoxic effects of various indole derivatives on breast cancer cells. MHMIC was among the most potent compounds tested, with an IC50 value indicating strong antiproliferative activity against MCF-7 cells while exhibiting low toxicity to normal fibroblast cells .
Q & A
Q. What are the optimal synthetic routes for methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized for yield?
A common approach involves cyclocondensation of substituted phenylhydrazines with β-keto esters. For example, chlorophenylhydrazine hydrochloride can be refluxed with ethyl acetoacetate in glacial acetic acid, followed by hydrolysis and esterification to introduce the methyl ester group . Optimization includes controlling reaction time (2–5 hours), temperature (reflux conditions), and purification via recrystallization (e.g., ethanol) to improve yield and purity. Monitoring by TLC or HPLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : 1H and 13C NMR confirm substitution patterns and esterification. For example, the hydroxyl proton appears as a broad singlet (~δ 10-12 ppm), while the methyl ester group resonates at δ 3.8–4.0 ppm .
- HRMS : Validates molecular mass (e.g., m/z 219.1008 for the parent ion) .
- X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry and hydrogen bonding .
Q. How does solubility in polar vs. non-polar solvents impact purification and reactivity?
The compound’s solubility is influenced by its hydroxyl and ester groups. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions, while recrystallization from ethanol/water mixtures improves purity . Low solubility in hexane or ether aids in precipitation during workup.
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents affect the compound’s reactivity in nucleophilic or electrophilic reactions?
Substituents like hydroxyl (-OH) or methyl (-CH3) groups alter electron density. The hydroxyl group activates the indole ring toward electrophilic substitution (e.g., nitration), while the methyl ester stabilizes intermediates via resonance. Comparative studies with analogs (e.g., 5-chloro or 5-methoxy derivatives) show substituent-dependent regioselectivity in reactions like Friedel-Crafts alkylation .
Q. What strategies mitigate degradation of the hydroxyl group during synthetic modifications?
- Protective groups : Acetylation (using acetic anhydride) or silylation (e.g., TBSCl) protects the hydroxyl group during harsh reactions .
- Low-temperature conditions : Reduce oxidative degradation during reactions like halogenation .
Q. How can computational models predict the compound’s bioactivity or interaction with biological targets?
Q. What are the mechanistic pathways for its antimicrobial activity against Gram-positive vs. Gram-negative bacteria?
Studies on analogs suggest that the indole core disrupts bacterial membrane integrity, while the hydroxyl group enhances solubility for cytoplasmic target engagement (e.g., dihydrofolate reductase inhibition). Gram-negative activity may require lipophilic modifications to bypass outer membrane barriers .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity across studies?
- Purity validation : Ensure ≥95% purity via HPLC (e.g., using C18 columns) to exclude confounding effects from impurities .
- Assay standardization : Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion) .
- Structural analogs : Cross-reference with methyl 5-methoxy or 5-chloro derivatives to isolate substituent-specific effects .
Q. Why do crystallographic data sometimes conflict with computational geometry optimizations?
- Crystal packing effects : X-ray structures may show distorted conformations due to intermolecular forces (e.g., hydrogen bonds), whereas gas-phase DFT calculations reflect isolated molecule geometry .
- Solvent inclusion : Crystallization solvents (e.g., ethanol) can stabilize specific conformations not observed in silico .
Methodological Guidance
Q. How to design a SAR study for this compound derivatives?
- Core modifications : Synthesize analogs with varied substituents (e.g., 5-fluoro, 5-nitro) .
- Bioassay panels : Test against targets like COX-2 (anti-inflammatory) or EGFR (anticancer) using enzyme inhibition assays .
- Data correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
